molecular formula C26H16O2S2 B024719 1,8-Di(phenylthio)anthraquinone CAS No. 106768-99-4

1,8-Di(phenylthio)anthraquinone

Cat. No. B024719
M. Wt: 424.5 g/mol
InChI Key: CNRPDCKHCGUKDK-UHFFFAOYSA-N
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Description

1,8-Di(phenylthio)anthraquinone is an organic compound with the molecular formula C26H16O2S2 and a CAS number of 13676-91-0 . It is used in various applications due to its unique properties .


Chemical Reactions Analysis

Anthraquinones, including 1,8-Di(phenylthio)anthraquinone, can undergo various chemical reactions. For instance, the introduction of –CH2CO2− as solubilizing groups can suppress the disproportionation reaction of reduced anthraquinone both thermodynamically and kinetically .


Physical And Chemical Properties Analysis

1,8-Di(phenylthio)anthraquinone has a molecular weight of 424.5 g/mol. Its physical state, color, melting point, boiling point, density, and solubility are not explicitly mentioned in the search results .

Future Directions

Anthraquinones, including 1,8-Di(phenylthio)anthraquinone, have potential for future research and development. They are being explored for their anticancer properties and their use in aqueous redox flow batteries . The synthetic method of attaching –CH2CO2− as solubilizing groups is likely applicable to other anthraquinone derivatives and other aromatic organics as an inexpensive approach to performance enhancement in energy applications .

properties

IUPAC Name

1,8-bis(phenylsulfanyl)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16O2S2/c27-25-19-13-7-15-21(29-17-9-3-1-4-10-17)23(19)26(28)24-20(25)14-8-16-22(24)30-18-11-5-2-6-12-18/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRPDCKHCGUKDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4SC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9065576
Record name 9,10-Anthracenedione, 1,8-bis(phenylthio)-
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Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pellets or Large Crystals
Record name 9,10-Anthracenedione, 1,8-bis(phenylthio)-
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Product Name

1,8-Di(phenylthio)anthraquinone

CAS RN

13676-91-0, 106768-99-4
Record name Solvent Yellow 163
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Record name 9,10-Anthracenedione, 1,8-bis(phenylthio)-
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Record name 1,8-Di(phenylthio)anthraquinone
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Record name 9,10-Anthracenedione, 1,8-bis(phenylthio)-
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Record name 9,10-Anthracenedione, 1,8-bis(phenylthio)-
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Record name 1,8-bis(phenylthio)anthraquinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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